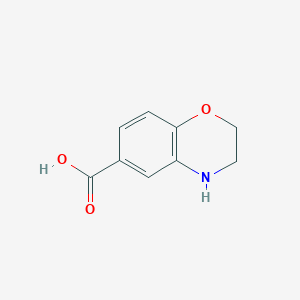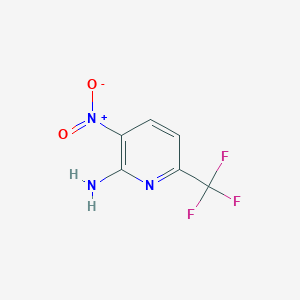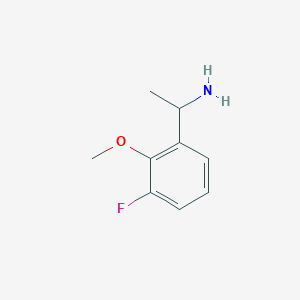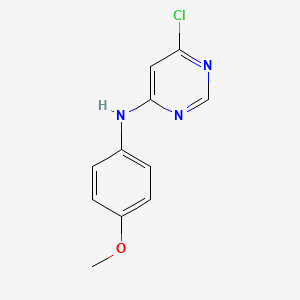
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine
Übersicht
Beschreibung
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine (6-Cl-4-MPP) is a synthetic compound that has been used in a variety of scientific research applications due to its unique properties. 6-Cl-4-MPP is a pyrimidine derivative that is known to have a wide range of biochemical and physiological effects. This compound has been studied extensively in the laboratory to evaluate its mechanism of action and to determine its advantages and limitations for use in lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- A study described the synthesis of various pyrimidinamines, including compounds like 6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine, through reactions involving guanidine and chalcone derivatives (Wendelin & Kerbl, 1984).
- Another research focused on the isostructural nature and hydrogen-bonded sheet formations in similar pyrimidine compounds, providing insights into their crystal and molecular structures (Trilleras et al., 2009).
Biological Evaluation and Inhibition Studies
- A study explored the use of N-phenyl-4-pyrimidinamine derivatives, closely related to the compound , as inhibitors for B-cell lymphoma 6, showing potential in treating lymphoma (Guo et al., 2020).
- Research on β-chloroamines synthesis, including derivatives of N-(4-methoxyphenyl)-4-pyrimidinamine, highlighted its potential application in insecticides (Kimpe & Stevens, 1991).
Antiviral Activity
- A study investigating 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with structural similarities to the mentioned compound, found marked inhibitory activity against retrovirus replication (Hocková et al., 2003).
Chemical Reactivity
- Research into the reactivity of pyrimidine derivatives, including methods for forming Schiff bases and nitrogen heterocycles, can provide insights into the chemical behavior and potential applications of compounds like this compound (Farouk et al., 2021).
Luminescent Properties
- Studies on luminescent mono- and binuclear cyclometalated platinum(II) complexes, which include derivatives of 4-methoxyphenyl-pyrimidinamine, reveal potential applications in the field of luminescence (Lai et al., 1999).
Insecticidal and Acaricidal Activities
- Novel pyrimidinamine derivatives, similar to this compound, were synthesized and found to exhibit significant insecticidal and acaricidal activities, suggesting similar potential applications for the compound (Zhang et al., 2019).
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body, which play crucial roles in numerous biological processes .
Mode of Action
It is known that pyrimidine derivatives often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biochemical pathways, including dna synthesis, signal transduction, and metabolic processes .
Result of Action
It is known that pyrimidine derivatives can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Biochemische Analyse
Biochemical Properties
6-Chloro-N-(4-methoxyphenyl)-4-pyrimidinamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), thereby modulating the expression of inflammatory mediators .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating caspases, which are proteases that play essential roles in apoptosis. Additionally, this compound can inhibit cell proliferation by arresting the cell cycle at specific phases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It binds to the active sites of enzymes, inhibiting their activity. For instance, it can bind to the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrates. This inhibition can lead to the downregulation of signaling pathways involved in cell growth and survival. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. These metabolic pathways can influence the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration. Additionally, binding proteins can facilitate its distribution to specific tissues, affecting its localization and accumulation within the body .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors to modulate gene expression. Additionally, its localization to the mitochondria can influence cellular metabolism and apoptosis .
Eigenschaften
IUPAC Name |
6-chloro-N-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c1-16-9-4-2-8(3-5-9)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIFEKYQZZHNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(3-Piperidinyl)ethyl]-1,2,3,4-tetrahydroquinoline dihydrochloride](/img/structure/B1395083.png)
![1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol](/img/structure/B1395084.png)
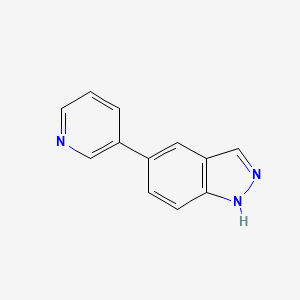
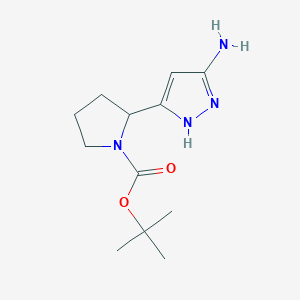
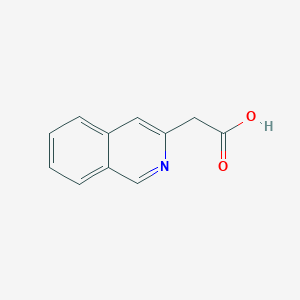
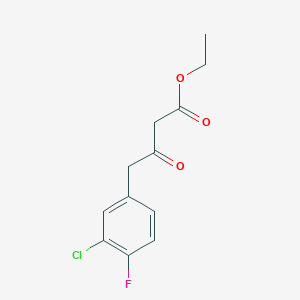
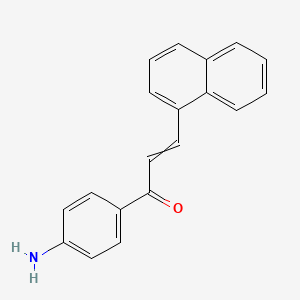

![(4E)-3-(Chloromethyl)-4-[(6-methylpyridin-2-YL)-methylene]isoxazol-5(4H)-one](/img/structure/B1395096.png)

![4-[(5-Bromofuran-2-YL)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1395098.png)
